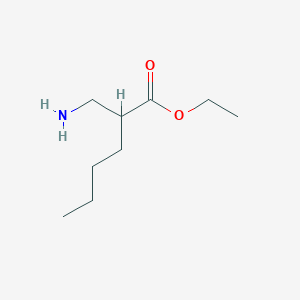

Ethyl 2-(aminomethyl)hexanoate

Description

Ethyl 2-(aminomethyl)hexanoate (CAS: Not explicitly listed in evidence) is a branched-chain ester with a hexanoate backbone substituted by an aminomethyl group (-CH2NH2) at the second carbon position.

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

ethyl 2-(aminomethyl)hexanoate |

InChI |

InChI=1S/C9H19NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h8H,3-7,10H2,1-2H3 |

InChI Key |

WAOJEHBDRPGNNT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CN)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(aminomethyl)hexanoate can be synthesized through the esterification of 2-(aminomethyl)hexanoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)hexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(aminomethyl)hexanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-(aminomethyl)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. The ester group may undergo hydrolysis to release the active form of the compound, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl Hexanoate (Ethyl Caproate)

- Key Properties: Flavor Profile: Dominant in fruity aromas (apple, pineapple) in wines, cheeses, and spirits . Concentration: Found at 2,221 mg/L in Chinese liquors, contributing to sweet and dried fruit notes . Odor Activity Value (OAV): High OAVs in lychee wines and pineapple pulp, indicating strong sensory impact .

- Reactivity: Undergoes hydrolysis to hexanoic acid and ethanol .

- Applications : Widely used in food and beverage industries for aroma enhancement .

Comparison: Ethyl 2-(aminomethyl)hexanoate’s aminomethyl group likely reduces volatility and alters solubility compared to ethyl hexanoate. The amine moiety may impart bitterness or interact with other flavor compounds, limiting its use in food but expanding utility in pharmaceuticals as a prodrug intermediate.

2-(Dimethylamino)ethyl Hexanoate (CAS: 36584-87-9)

- Structure: Ethyl ester with a dimethylamino (-N(CH3)2) group on the hexanoate chain .

- Key Properties: Molecular Weight: 187.28 g/mol; moderate lipophilicity (XLogP3 = 2.1) . Reactivity: Likely undergoes hydrolysis to 2-(dimethylamino)hexanoic acid and ethanol.

- Applications: Potential use in surfactants or drug delivery due to tertiary amine functionality.

Comparison: The primary amine in this compound offers greater nucleophilicity than the tertiary amine in 2-(dimethylamino)ethyl hexanoate, enabling conjugation reactions (e.g., peptide coupling). This makes it more suitable for synthetic chemistry applications.

Alkyl Ethylhexanoates (e.g., Ethylhexyl Ethylhexanoate)

- Structure: Esters of 2-ethylhexanoic acid with varying alkyl chains .

- Key Properties: Hydrolysis: Yield 2-ethylhexanoic acid and alcohols; used in cosmetics as skin conditioners . Fragrance: Ethylhexyl ethylhexanoate functions as a fragrance ingredient .

- Applications : Common in personal care products for emollient properties.

However, it may enhance adhesion in topical formulations.

Ammonium 2-Ethylhexanoate (CAS: 15590-60-0)

- Structure: Ammonium salt of 2-ethylhexanoic acid .

- Key Properties :

- Solubility : High water solubility due to ionic nature.

- Applications : Likely used in surfactants or corrosion inhibitors.

Comparison: Unlike the ester this compound, this compound is ionic, making it suitable for aqueous systems. The ester form offers better lipid solubility for penetration applications.

Data Table: Comparative Properties of Selected Compounds

Research Implications and Gaps

- Sensory Impact: this compound’s amine group may interact with other flavor compounds, as seen in synergistic effects of ethyl hexanoate with 3-mercaptohexanol in wines .

- Stability : The primary amine may oxidize under storage, necessitating stability studies for pharmaceutical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.